molecular formula C11H14FNO B2910369 4-(2-Fluorobenzyl)morpholine CAS No. 3795-42-4

4-(2-Fluorobenzyl)morpholine

Cat. No.: B2910369
CAS No.: 3795-42-4
M. Wt: 195.237
InChI Key: KBLSNWYPBSQSPD-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)morpholine is an organic compound with the molecular formula C11H14FNO. It consists of a morpholine ring substituted with a 2-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)morpholine typically involves the reaction of morpholine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various morpholine derivatives .

Scientific Research Applications

4-(2-Fluorobenzyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-fluorobenzyl)morpholine
  • 4-(5-Bromo-2-fluorophenyl)methylmorpholine
  • 4-(2-Fluorophenyl)morpholine

Uniqueness

4-(2-Fluorobenzyl)morpholine is unique due to the presence of the 2-fluorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives and useful in specialized applications .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSNWYPBSQSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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